Isoxazoline derivative 2
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Overview
Description
Isoxazoline derivatives are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazoline derivatives can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkenes . This reaction is typically carried out under mild conditions, often using microwave irradiation to enhance the reaction rate and yield . Another method involves the electrochemical synthesis of isoxazolines, which offers a green and practical approach to obtaining these compounds .
Industrial Production Methods: Industrial production of isoxazoline derivatives often involves large-scale cycloaddition reactions using nitrile oxides and alkenes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Isoxazoline derivatives undergo various chemical reactions, including:
Oxidation: Isoxazolines can be oxidized to form isoxazoles, which are another class of heterocyclic compounds.
Substitution: Isoxazolines can undergo substitution reactions, where different functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Isoxazoles.
Reduction: Isoxazolidines.
Substitution: Functionalized isoxazolines with diverse biological activities.
Scientific Research Applications
Isoxazoline derivative 2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazoline derivative 2 involves the inhibition of specific molecular targets. For instance, it selectively inhibits gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels, leading to hyper-excitation and death of pests . In cancer cells, it induces apoptosis by arresting the cell cycle at the G2/M and S phases .
Comparison with Similar Compounds
Isoxazoline derivative 2 can be compared with other similar compounds such as:
Oxazoline: Contains a nitrogen and oxygen atom in a five-membered ring, but with different reactivity and applications.
Isoxazolidine: A reduced form of isoxazoline with distinct biological properties.
Uniqueness: this compound stands out due to its specific inhibition of GABA and glutamate-gated chloride channels, making it highly effective as an insecticide and acaricide . Its potential anticancer properties also make it a promising candidate for further research in oncology .
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(5S)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10BrNO2/c1-13-8-4-2-3-7(5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI Key |
IWLKUWXPADWQAT-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CC(=NO2)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=NO2)Br |
Origin of Product |
United States |
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